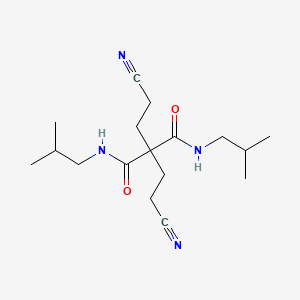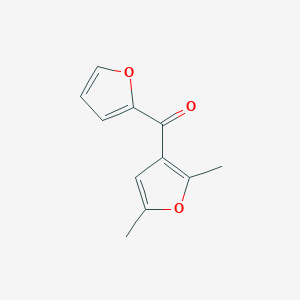
Methanone, (2,5-dimethyl-3-furanyl)-2-furanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (2,5-dimethyl-3-furanyl)-2-furanyl- is an organic compound with the molecular formula C13H12O2 It is characterized by the presence of two furan rings, which are five-membered aromatic rings containing one oxygen atom each
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,5-dimethyl-3-furanyl)-2-furanyl- typically involves the reaction of 2,5-dimethylfuran with furfural under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methanone linkage between the two furan rings. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Methanone, (2,5-dimethyl-3-furanyl)-2-furanyl- may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (2,5-dimethyl-3-furanyl)-2-furanyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Aplicaciones Científicas De Investigación
Methanone, (2,5-dimethyl-3-furanyl)-2-furanyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Methanone, (2,5-dimethyl-3-furanyl)-2-furanyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan rings and methanone group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Methanone, (2,5-dimethyl-3-furanyl)phenyl-
- Methanone, (2,5-dimethyl-3-furanyl)(4-methylphenyl)-
- Methanone, (2,5-dimethyl-3-furanyl)(4-ethylphenyl)-
Uniqueness
Methanone, (2,5-dimethyl-3-furanyl)-2-furanyl- is unique due to the presence of two furan rings, which confer distinct chemical and physical properties This structural feature differentiates it from similar compounds that may contain only one furan ring or different substituents
Propiedades
Número CAS |
57248-30-3 |
|---|---|
Fórmula molecular |
C11H10O3 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
(2,5-dimethylfuran-3-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C11H10O3/c1-7-6-9(8(2)14-7)11(12)10-4-3-5-13-10/h3-6H,1-2H3 |
Clave InChI |
CETDNJDNAIZIKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)C(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)

![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)
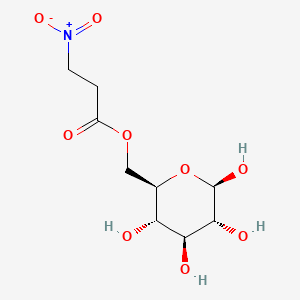
![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)
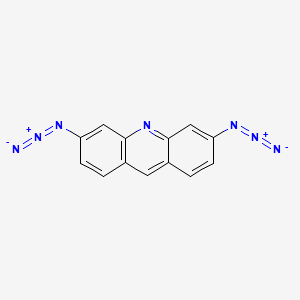

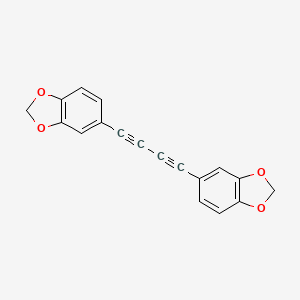

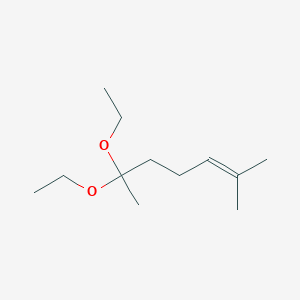
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)

